1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
3’-Azido-3’-deoxy-5’-O-tritylthymidine is a chemical compound with the molecular formula C29H27N5O4 and a molecular weight of 509.56 g/mol . It is a protected derivative of Zidovudine, a potent selective inhibitor of HIV-1 replication . This compound is primarily used in research settings, particularly in the study of antiviral agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-5’-O-tritylthymidine typically involves the protection of the hydroxyl groups of thymidine followed by the introduction of the azido group. One common method includes the following steps:
Protection of the 5’-hydroxyl group: Thymidine is reacted with trityl chloride in the presence of a base to protect the 5’-hydroxyl group.
Introduction of the azido group: The 3’-hydroxyl group is then converted to a leaving group, such as a tosylate, which is subsequently displaced by sodium azide to form the azido group.
Industrial Production Methods
Industrial production methods for 3’-Azido-3’-deoxy-5’-O-tritylthymidine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxy-5’-O-tritylthymidine undergoes several types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Sodium azide:
Trityl chloride: Used for the protection of the hydroxyl group.
Reducing agents: Such as hydrogen and palladium on carbon for the reduction of the azido group.
Major Products Formed
3’-Amino-3’-deoxy-5’-O-tritylthymidine: Formed by the reduction of the azido group.
Deprotected thymidine derivatives: Formed by the removal of the trityl protecting group.
Scientific Research Applications
3’-Azido-3’-deoxy-5’-O-tritylthymidine is used extensively in scientific research, particularly in the fields of:
Chemistry: As a precursor for the synthesis of other nucleoside analogs.
Biology: In the study of nucleoside metabolism and enzyme interactions.
Medicine: As a research tool in the development of antiviral therapies, particularly for HIV.
Industry: In the production of antiviral drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-5’-O-tritylthymidine involves its conversion to the active form, which inhibits the replication of HIV-1. The azido group is crucial for its activity, as it allows the compound to be incorporated into the viral DNA, leading to chain termination. This compound targets the reverse transcriptase enzyme, which is essential for the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
3’-Amino-3’-deoxy-5’-O-tritylthymidine: A reduced form of 3’-Azido-3’-deoxy-5’-O-tritylthymidine.
3’-Azido-3’-deoxy-5’-O-monomethoxytritylthymidine: Another protected derivative with similar properties.
Uniqueness
3’-Azido-3’-deoxy-5’-O-tritylthymidine is unique due to its specific protective groups and the presence of the azido group, which makes it a valuable intermediate in the synthesis of various nucleoside analogs. Its ability to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme sets it apart from other compounds .
Properties
IUPAC Name |
1-[4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPSSDWPMSICSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-84-1 |
Source
|
Record name | Thymidine, 3'-azido-3'-deoxy-5'-O-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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